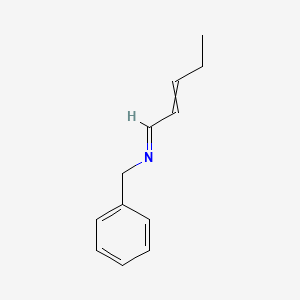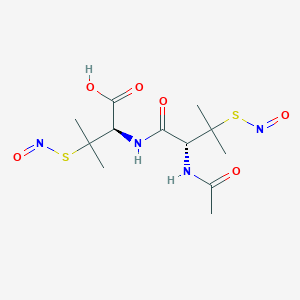![molecular formula C13H15N4O6+ B12553072 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium CAS No. 142131-19-9](/img/structure/B12553072.png)
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound characterized by its unique bicyclic structure and the presence of a trinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,4,6-trinitrophenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trinitrophenyl group, which is an electron-withdrawing group.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized forms of the bicyclic structure.
科学的研究の応用
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes
作用機序
The mechanism of action of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with molecular targets through its nitro and bicyclic groups. The compound can form stable complexes with various biomolecules, influencing their activity and function. The trinitrophenyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the trinitrophenyl group.
2,4,6-Trinitrotoluene: Contains the trinitrophenyl group but lacks the bicyclic structure.
1-Propyl-1,4-diazabicyclo[2.2.2]octan-1-ium: Another derivative of the bicyclic structure with different substituents
Uniqueness
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium is unique due to the combination of its bicyclic structure and the presence of the trinitrophenyl group. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
142131-19-9 |
|---|---|
分子式 |
C13H15N4O6+ |
分子量 |
323.28 g/mol |
IUPAC名 |
1-(2,4,6-trinitrophenyl)-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H15N4O6/c18-14(19)10-7-11(15(20)21)13(12(8-10)16(22)23)17-4-1-9(2-5-17)3-6-17/h7-9H,1-6H2/q+1 |
InChIキー |
NBHCEPCRXBFLBB-UHFFFAOYSA-N |
正規SMILES |
C1C[N+]2(CCC1CC2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


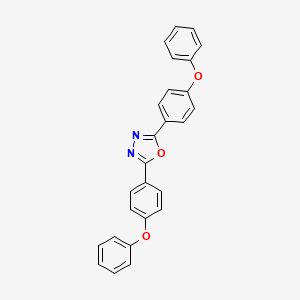
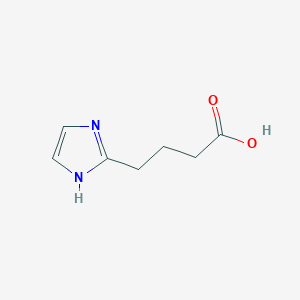
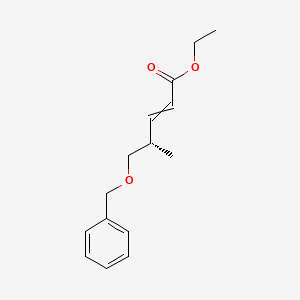
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
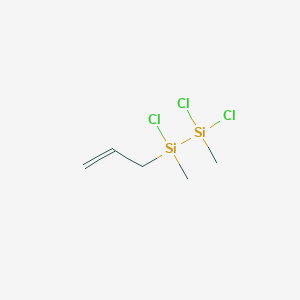
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

